

Spectroscopic Profile of 4-Phenoxyphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Phenoxyphenol**

Cat. No.: **B1666991**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenoxyphenol**, a molecule of significant interest in chemical synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in the field.

Spectroscopic Data Summary

The structural characterization of **4-Phenoxyphenol** has been elucidated through various spectroscopic techniques. The quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **4-Phenoxyphenol**.

Table 1: ^1H NMR Spectroscopic Data for **4-Phenoxyphenol**

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|--------------|--------------------------------|
| 7.285 | m | Aromatic Protons |
| 7.037 | m | Aromatic Protons |
| 6.94 | m | Aromatic Protons |
| 6.92 | m | Aromatic Protons |
| 6.802 | m | Aromatic Protons |
| 5.34 | s | Phenolic Hydroxyl Proton (-OH) |
| Solvent: CDCl_3 , Frequency: 400 MHz[1] | | |

Table 2: ^{13}C NMR Spectroscopic Data for **4-Phenoxyphenol**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------|
| 157.3 | C-O (ether) |
| 151.0 | C-OH |
| 149.9 | Aromatic C |
| 129.8 | Aromatic CH |
| 122.9 | Aromatic CH |
| 120.9 | Aromatic CH |
| 118.8 | Aromatic CH |
| 116.3 | Aromatic CH |
| Solvent: CDCl_3 | |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **4-Phenoxyphenol** based on their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for **4-Phenoxyphenol**

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|-----------------------------------|-------------------------|-------------------------|
| ~3325 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1600-1440 | C=C stretch | Aromatic Ring |
| ~1204 | C-O stretch | Aryl Ether (Ar-O-Ar) |
| 1410-1310 | C-O stretch | Phenolic C-O |
| 900-675 | C-H bend (out-of-plane) | Aromatic C-H |
| Sample Preparation: KBr pellet[2] | | |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Phenoxyphenol**.

Table 4: Mass Spectrometry Data for **4-Phenoxyphenol**

| m/z | Relative Abundance (%) |
|-------|------------------------|
| 186.0 | 100.0 |
| 187.0 | 13.3 |
| 157.0 | 8.9 |
| 109.0 | 14.4 |
| 77.0 | 14.7 |
| 51.0 | 10.8 |

Ionization Method: Electron Ionization (EI) at 75 eV[1]

Experimental Protocols

The following sections outline the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Phenoxyphenol** is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, typically chloroform-d (CDCl_3), within an NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. For ^1H NMR, the spectral width is set to encompass the expected chemical shift range of the protons. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of solid **4-Phenoxyphenol** is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded

over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

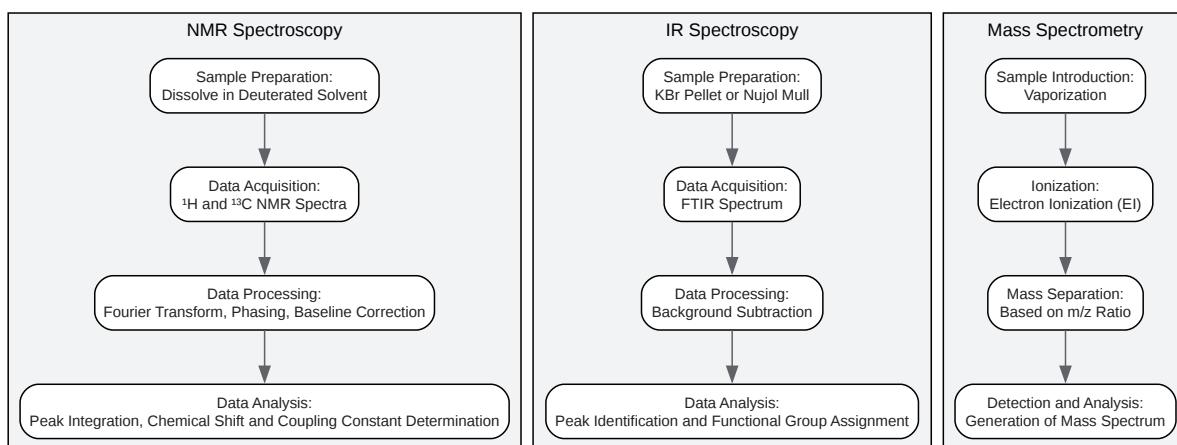
Mass Spectrometry (MS)

The mass spectrum of **4-Phenoxyphenol** is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

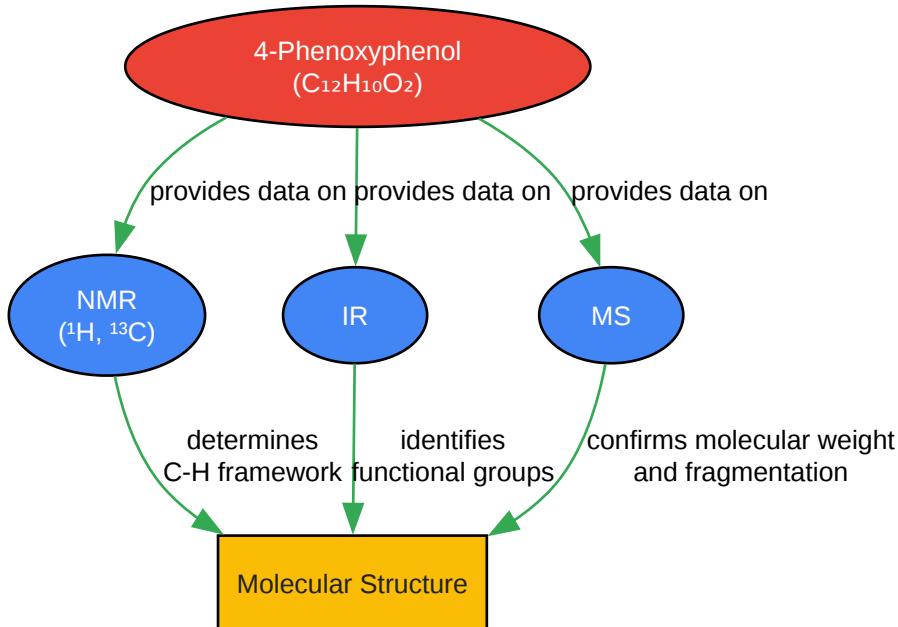
Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

General Workflow for Spectroscopic Analysis



Logical Relationships in Spectroscopic Data Interpretation

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References

- 1. 4-Phenoxyphenol(831-82-3) ^{13}C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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